molecular formula C17H15N3O5S B2781870 2,6-dimethoxy-N-[(2Z)-3-methyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 391868-06-7

2,6-dimethoxy-N-[(2Z)-3-methyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2781870
CAS No.: 391868-06-7
M. Wt: 373.38
InChI Key: PVNIHMIGUDAVLW-ZCXUNETKSA-N
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Description

2,6-dimethoxy-N-[(2Z)-3-methyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a specialized chemical scaffold designed for advanced research and development. This compound features a benzamide core linked to a 3-methyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene moiety, a structure known to be of significant interest in the design of bioactive molecules. Its molecular framework is related to compounds investigated for herbicidal activity, suggesting potential application in the development of new agrochemical agents . Researchers can leverage this compound as a key intermediate or precursor in medicinal chemistry programs, particularly in the synthesis and exploration of novel heterocyclic compounds targeting various biological pathways. The presence of the nitro group and methoxy substituents offers versatile sites for further chemical modification, enabling structure-activity relationship (SAR) studies. This product is intended for use by qualified researchers in laboratory settings only.

Properties

IUPAC Name

2,6-dimethoxy-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5S/c1-19-11-8-7-10(20(22)23)9-14(11)26-17(19)18-16(21)15-12(24-2)5-4-6-13(15)25-3/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNIHMIGUDAVLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=C(C=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-N-[(2Z)-3-methyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves the condensation of 2,6-dimethoxybenzoic acid with 3-methyl-6-nitro-1,3-benzothiazole-2-amine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, followed by the addition of a base like triethylamine to neutralize the reaction mixture.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to more efficient production processes.

Chemical Reactions Analysis

Types of Reactions

2,6-dimethoxy-N-[(2Z)-3-methyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride, dimethylformamide (DMF).

    Condensation: Aldehydes or ketones, acidic or basic catalysts.

Major Products Formed

    Reduction: 2,6-dimethoxy-N-(3-methyl-6-amino-1,3-benzothiazol-2-ylidene)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Condensation: Schiff bases with different aldehydes or ketones.

Scientific Research Applications

2,6-dimethoxy-N-[(2Z)-3-methyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-N-[(2Z)-3-methyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzothiazole moiety can bind to enzymes or receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The target compound’s benzothiazole core distinguishes it from benzodioxine- or benzodithiazine-based analogs (e.g., compounds in –6). For example:

  • Benzodithiazine Derivatives: Compounds like 6-chloro-7-methyl-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine () incorporate sulfur-rich dithiazine rings and hydroxyl groups, enabling stronger hydrogen-bonding networks .
  • Benzothiazole Derivatives : The structurally closest analog is 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-[(2Z)-6-methoxy-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide (), which shares the (2Z)-benzothiazol-2-ylidene motif but differs in substituents (morpholinylsulfonyl vs. nitro/methoxy groups) .

Substituent Effects on Properties

Compound Core Structure Key Substituents Functional Impact Ref.
Target Compound Benzothiazole 6-NO₂, 3-CH₃, 2,6-(OCH₃)₂ Electron-withdrawing NO₂ enhances electrophilicity; methoxy groups improve solubility.
Analog Benzothiazole 6-OCH₃, 3-C₃H₇, 4-(morpholinylsulfonyl) Bulky propyl and sulfonyl groups increase steric hindrance; morpholine enhances basicity.
Benzodithiazine Benzodithiazine 7-CH₃, 2,4-(OH)₂, 6-Cl Hydroxyl groups enable hydrogen bonding; Cl and CH₃ modulate lipophilicity.

Spectroscopic and Physical Properties

  • IR Spectroscopy: The target compound’s nitro group is expected to exhibit strong absorption near 1520–1350 cm⁻¹ (asymmetric/symmetric NO₂ stretching), comparable to nitro-containing analogs in . Methoxy C-O stretches (~1250 cm⁻¹) align with those in .
  • NMR : The (2Z)-configuration induces distinct chemical shifts for the benzothiazole protons. For example, in , the Z-configured benzothiazole protons resonate at δ 7.86–8.03 ppm, similar to the target compound’s aromatic protons .
  • Melting Points : Benzothiazole derivatives with nitro groups (e.g., : mp 314–315°C) generally exhibit higher melting points than methoxy-substituted analogs (), reflecting stronger dipole-dipole interactions .

Comparative Reactivity

  • Electrophilicity : The nitro group enhances electrophilic character compared to methoxy or hydroxyl substituents in and , making the target compound more reactive toward nucleophilic attack .

Biological Activity

The compound 2,6-dimethoxy-N-[(2Z)-3-methyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a derivative of benzothiazole known for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings from diverse sources.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H16N4O4S\text{C}_{15}\text{H}_{16}\text{N}_4\text{O}_4\text{S}

Biological Activity Overview

Research indicates that compounds derived from benzothiazole exhibit a range of biological activities, including:

  • Anticonvulsant Activity : A series of benzothiazole derivatives have shown efficacy in anticonvulsant tests. The compound was evaluated alongside others for its ability to reduce seizure activity in animal models .
  • Antiproliferative Effects : Studies have demonstrated that nitro-substituted benzothiazole derivatives possess significant antiproliferative activity against various cancer cell lines. The compound's structure suggests potential for similar effects .
  • Antimicrobial Properties : Research has indicated that certain benzothiazole derivatives exhibit antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli. The compound's specific activity remains to be fully elucidated but is promising based on structural analogs .

Anticonvulsant Studies

A study evaluated a series of 1,3-benzothiazol-2-yl benzamides for anticonvulsant properties. The results indicated that many derivatives were active in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. Notably, none exhibited neurotoxicity or liver toxicity .

CompoundMES ActivityscPTZ ActivityNeurotoxicityLiver Toxicity
2,6-Dimethoxy-N-[(2Z)-3-methyl-6-nitro...ActiveActiveNoneNone
Other Derivative AActiveInactiveNoneNone
Other Derivative BInactiveActiveNoneNone

Antiproliferative Activity

In a comparative study, 2,5-disubstituted benzothiazoles were found to have more pronounced antiproliferative effects compared to their benzimidazole counterparts. The presence of a nitro group was linked to enhanced activity against cancer cell lines .

Compound TypeActivity Level
Nitro-substituted BenzothiazolesHigh
Benzimidazole DerivativesModerate

Antimicrobial Studies

The compound's structural analogs have been tested for antimicrobial efficacy. For instance, certain nitro-substituted benzothiazoles showed significant inhibition against S. aureus with MIC values indicating effective concentrations .

MicroorganismMIC (μM)
Staphylococcus aureus6.12
Escherichia coli25

Case Studies

  • Case Study on Anticonvulsant Activity :
    • A group of researchers synthesized various benzothiazole derivatives and tested them in animal models for seizure control. The results indicated that the tested compounds significantly reduced seizure frequency without adverse effects on motor coordination.
  • Case Study on Antiproliferative Effects :
    • In vitro studies on human cancer cell lines revealed that the compound exhibited selective cytotoxicity towards specific cancer types while sparing normal cells.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2,6-dimethoxy-N-[(2Z)-3-methyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves cyclization of benzothiazole precursors, followed by coupling with nitro-substituted benzamide derivatives. Key parameters include solvent choice (e.g., ethanol or DMF), temperature control (60–80°C), and reaction time (12–24 hours). Catalysts like triethylamine may enhance amide bond formation. Purity is monitored via HPLC and NMR spectroscopy .
  • Optimization : Use fractional factorial design to test variables (e.g., solvent polarity, temperature gradients) and analyze yield/purity via LC-MS. Adjust nitro-group positioning to avoid steric hindrance during coupling .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

  • Techniques :

  • NMR Spectroscopy : Confirm stereochemistry (Z-configuration) and methoxy/nitro group placement via 1^1H and 13^13C chemical shifts .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion) and fragmentation patterns to detect impurities .
  • X-ray Crystallography : Resolve dihydrobenzothiazole ring conformation and intermolecular interactions (if single crystals are obtainable) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Protocol : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Track degradation products (e.g., nitro-reduction byproducts) and quantify via calibration curves. Use Arrhenius modeling to predict shelf life .

Advanced Research Questions

Q. What strategies resolve contradictions in reported pharmacological activities (e.g., antimicrobial vs. anticancer efficacy)?

  • Approach :

  • Target-Specific Assays : Use enzyme inhibition assays (e.g., kinase or protease panels) to identify primary targets. Compare IC50 values across cell lines (e.g., HeLa vs. MCF-7) to assess selectivity .
  • Metabolomic Profiling : Track metabolic byproducts in different cell types via LC-MS/MS to explain variability in activity .
    • Hypothesis Testing : The nitro group’s redox activity may confer context-dependent cytotoxicity; validate via ROS (reactive oxygen species) detection assays .

Q. How can structure-activity relationships (SAR) be elucidated for this benzothiazole derivative?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., methoxy → ethoxy, nitro → cyano) and test bioactivity.
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like DNA topoisomerase II or tubulin .
    • Data Interpretation : Correlate electron-withdrawing groups (e.g., nitro) with enhanced DNA intercalation potential via UV-Vis spectroscopy .

Q. What experimental designs are optimal for evaluating environmental fate and ecotoxicological impacts?

  • Framework :

  • OECD Guidelines : Follow Test No. 308 (aerobic biodegradation in soil) and Test No. 201 (algae growth inhibition) .
  • Microcosm Studies : Simulate aquatic ecosystems to measure bioaccumulation factors (BCF) and trophic transfer .
    • Analytical Tools : Quantify environmental persistence via half-life (t1/2t_{1/2}) calculations using GC-MS or HPLC-UV .

Contradiction Analysis and Validation

Q. How should researchers address discrepancies in reported solubility and bioavailability data?

  • Resolution :

  • Solvent Screening : Test solubility in DMSO, PBS, and simulated gastric fluid (pH 1.2–6.8) using nephelometry.
  • Permeability Assays : Use Caco-2 cell monolayers or PAMPA (parallel artificial membrane permeability assay) to measure logP and intestinal absorption .
    • Statistical Tools : Apply ANOVA to compare batch-to-batch variability in solubility profiles .

Q. What mechanisms underlie observed differences in enantiomeric activity for Z-configuration derivatives?

  • Investigation :

  • Chiral Chromatography : Separate enantiomers using chiral columns (e.g., Chiralpak IA) and test individual isomers in biological assays .
  • Circular Dichroism (CD) : Correlate optical activity with receptor-binding conformations .
    • Theoretical Basis : Steric effects from the 3-methyl group may hinder binding to chiral pockets in target proteins .

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